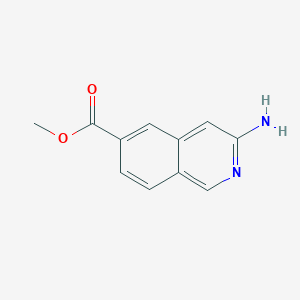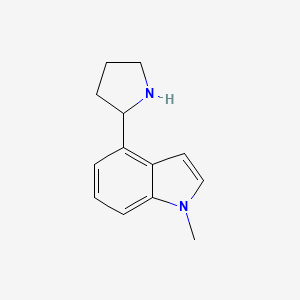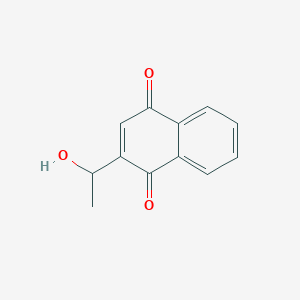
2-(1-Hydroxyethyl)naphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Hydroxyethyl)naphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields such as medicine, chemistry, and industry. This compound is characterized by the presence of a hydroxyethyl group attached to the naphthalene-1,4-dione structure, which imparts unique properties to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxyethyl)naphthalene-1,4-dione can be achieved through several methods. One efficient method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method offers high yields, short reaction times, and the reusability of the catalyst . Another method involves the use of nano copper (II) oxide as a catalyst under ambient and solvent-free conditions. This method also provides high yields and is environmentally benign .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are valuable in organic and medicinal chemistry. These reactions are efficient, selective, and can be scaled up for large-scale manufacturing .
Análisis De Reacciones Químicas
Types of Reactions: 2-(1-Hydroxyethyl)naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the quinone structure, which is highly reactive.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aromatic aldehydes, aromatic amines, and various catalysts such as L-proline and nano copper (II) oxide . The reactions are typically carried out under mild conditions, such as ambient temperature and solvent-free environments.
Major Products Formed: The major products formed from the reactions of this compound include various heterocyclic compounds such as xanthenes, phenazines, quinoxalines, spiro compounds, acridines, oxazines, anthracenes, chromenes, furans, and quinolones .
Aplicaciones Científicas De Investigación
2-(1-Hydroxyethyl)naphthalene-1,4-dione has a wide range of scientific research applications. In chemistry, it is used as a versatile substrate for the synthesis of various heterocyclic compounds. In biology and medicine, it exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . In industry, it is used as a fluorescent material in electroluminescence devices, molecular probes for biochemical research, and in traditional textile and polymer fields .
Mecanismo De Acción
The mechanism of action of 2-(1-Hydroxyethyl)naphthalene-1,4-dione involves its ability to undergo redox cycling, which generates reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, leading to cell death. The compound also interacts with various molecular targets and pathways, including enzymes involved in cellular respiration and DNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 2-(1-Hydroxyethyl)naphthalene-1,4-dione include other hydroxy-substituted naphthoquinones such as lawsone (2-hydroxy-1,4-naphthoquinone) and juglone (5-hydroxy-1,4-naphthoquinone) .
Uniqueness: What sets this compound apart from other similar compounds is its unique hydroxyethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
55720-84-8 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
2-(1-hydroxyethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-11(14)8-4-2-3-5-9(8)12(10)15/h2-7,13H,1H3 |
Clave InChI |
IFGYOGFPTOLNSE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=O)C2=CC=CC=C2C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




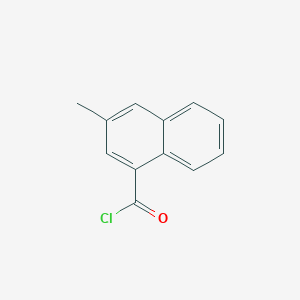
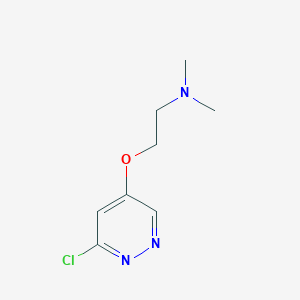
![8,9-Dihydrothieno[2,3-h][1,6]naphthyridin-5-amine](/img/structure/B11899229.png)

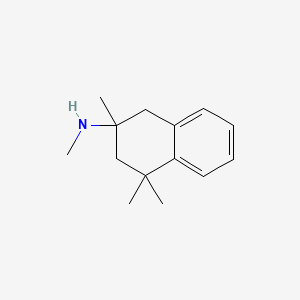
![(5-[Methoxy(methyl)carbamoyl]furan-2-yl)boronic acid](/img/structure/B11899258.png)

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)


